molecular formula C5H12N2 B131516 2,2-Dimethylazetidin-3-amine CAS No. 149105-89-5

2,2-Dimethylazetidin-3-amine

Cat. No.: B131516
CAS No.: 149105-89-5
M. Wt: 100.16 g/mol
InChI Key: ZCEXCGGKCZIFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylazetidin-3-amine is a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The presence of the azetidine ring imparts significant ring strain, making it a reactive intermediate in many chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.

Biochemical Pathways

It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylazetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,2-Dimethylazetidin-3-amine has diverse applications in scientific research:

Comparison with Similar Compounds

  • N,N-Dimethylazetidin-3-amine
  • 3,3-Dimethylazetidine
  • Azetidine-3-yl-dimethyl-amine

Comparison: 2,2-Dimethylazetidin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. For instance, N,N-Dimethylazetidin-3-amine has different steric and electronic properties, affecting its reactivity and applications .

Properties

IUPAC Name

2,2-dimethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEXCGGKCZIFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.